1-(2-Bromophenyl)cyclopropanecarbonitrile
CAS No.: 124276-75-1
Cat. No.: VC21299184
Molecular Formula: C10H8BrN
Molecular Weight: 222.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 124276-75-1 |
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Molecular Formula | C10H8BrN |
Molecular Weight | 222.08 g/mol |
IUPAC Name | 1-(2-bromophenyl)cyclopropane-1-carbonitrile |
Standard InChI | InChI=1S/C10H8BrN/c11-9-4-2-1-3-8(9)10(7-12)5-6-10/h1-4H,5-6H2 |
Standard InChI Key | QGRRKIFTSXBLNX-UHFFFAOYSA-N |
SMILES | C1CC1(C#N)C2=CC=CC=C2Br |
Canonical SMILES | C1CC1(C#N)C2=CC=CC=C2Br |
Introduction
Basic Identification and Nomenclature
1-(2-Bromophenyl)cyclopropanecarbonitrile is identified by several standard chemical identifiers that facilitate its recognition in chemical databases and literature. These identifiers provide essential information for researchers working with this compound.
Primary Identifiers
The compound is formally recognized by the following identifiers:
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IUPAC Name: 1-(2-bromophenyl)cyclopropane-1-carbonitrile
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European Inventory of Existing Commercial Chemical Substances (EINECS) Number: 604-604-1
These standardized identifiers enable precise communication about the compound in scientific literature and commercial contexts, allowing researchers to accurately identify and source the material for experimental work.
Physical and Chemical Properties
The physical and chemical properties of 1-(2-Bromophenyl)cyclopropanecarbonitrile are critical for understanding its behavior in various chemical environments and reactions. These properties determine its solubility, reactivity, and handling requirements.
Physical Properties
The physical characteristics of this compound have been determined through both experimental observations and computational predictions:
Property | Value | Method |
---|---|---|
Boiling Point | 333.2±35.0 °C | Predicted |
Density | 1.53±0.1 g/cm³ | Predicted |
Physical State | Solid | Observed |
Solubility | Soluble in organic solvents | Experimental |
These physical properties influence the compound's practical applications in laboratory settings, including its purification, storage, and handling procedures. The relatively high boiling point suggests significant intermolecular forces, likely due to the presence of the bromine atom and the nitrile group.
Chemical Structure
1-(2-Bromophenyl)cyclopropanecarbonitrile contains three key structural elements that define its chemical behavior:
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A bromophenyl group with the bromine atom at the ortho position
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A cyclopropane ring, which is a three-membered carbocyclic structure known for its ring strain
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A nitrile (cyano) group directly attached to the cyclopropane ring
This combination of structural features creates a molecule with distinct reactivity patterns and synthetic utility. The canonical SMILES notation for this compound is C1CC1(C#N)C2=CC=CC=C2Br, providing a linear representation of its two-dimensional structure.
Molecular Structure Analysis
The three-dimensional structure of 1-(2-Bromophenyl)cyclopropanecarbonitrile contributes significantly to its reactivity and potential applications. Understanding this structure provides insights into its behavior in chemical reactions.
Structural Features
The molecule possesses several notable structural characteristics:
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The cyclopropane ring introduces significant ring strain (approximately 27.5 kcal/mol), making it particularly reactive in certain contexts.
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The bromine atom at the ortho position of the phenyl ring creates steric effects that influence the molecule's conformation.
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The nitrile group, being linear and electron-withdrawing, affects the electronic distribution throughout the molecule.
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The quaternary carbon connecting the cyclopropane ring, nitrile group, and phenyl ring serves as a central node in the molecule's architecture.
These structural elements collectively determine the compound's reactivity profile and its potential applications in synthetic chemistry.
Chemical Reactivity
The reactivity of 1-(2-Bromophenyl)cyclopropanecarbonitrile is largely determined by its three reactive functional groups: the strained cyclopropane ring, the bromophenyl moiety, and the nitrile group. Each of these components offers distinct opportunities for chemical transformations.
Bromine-Centered Reactions
The bromine atom at the ortho position of the phenyl ring serves as a reactive site for various transformations:
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Nucleophilic aromatic substitution reactions under specific conditions
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Metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, or Stille couplings)
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Metal-halogen exchange reactions, typically with organolithium reagents
Comparable Compounds and Structure-Activity Relationships
Understanding how 1-(2-Bromophenyl)cyclopropanecarbonitrile relates to similar compounds provides insights into its chemical behavior and potential applications.
Structural Analogs
Several structural analogs differ from 1-(2-Bromophenyl)cyclopropanecarbonitrile in key aspects:
Compound | Structural Difference | Potential Impact on Properties |
---|---|---|
1-(3-Bromophenyl)cyclopropanecarbonitrile | Bromine at meta position | Different steric and electronic effects |
1-(4-Bromophenyl)cyclopropanecarbonitrile | Bromine at para position | Altered electronic distribution |
1-(2-Chlorophenyl)cyclopropanecarbonitrile | Chlorine instead of bromine | Different reactivity in coupling reactions |
1-Phenylcyclopropanecarbonitrile | No halogen substituent | Reduced reactivity for functionalization |
These structural variations can lead to differences in reactivity, biological activity, and physical properties, highlighting the importance of the specific arrangement of functional groups in determining a compound's behavior.
Research Directions and Future Applications
Based on its structure and reactivity, 1-(2-Bromophenyl)cyclopropanecarbonitrile presents several promising avenues for future research and applications.
Synthetic Methodology Development
The compound could serve as a model substrate for developing new synthetic methodologies:
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Novel cross-coupling reactions that operate under milder conditions
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Stereoselective transformations of the cyclopropane ring
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Selective functionalization of the nitrile group in the presence of other reactive sites
These methodological advances could expand the synthetic utility of the compound and related structures.
Medicinal Chemistry Exploration
In medicinal chemistry, the compound could be explored as a starting point for developing biologically active molecules:
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Structure-activity relationship studies to identify optimal substitution patterns
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Investigation of its potential as a scaffold for enzyme inhibitors
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Exploration of conformationally restricted analogs with enhanced target selectivity
Such investigations could potentially lead to the discovery of novel therapeutic agents with improved properties.
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